

Application Notes and Protocols for Bombolitin V-Induced Mast Cell Degranulation Assay

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Compound of Interest

Compound Name: **Bombolitin V**

Cat. No.: **B12386244**

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Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and various enzymes, from their cytoplasmic granules. **Bombolitin V**, a heptadecapeptide originally isolated from the venom of the bumblebee *Megabombus pennsylvanicus*, is a potent inducer of mast cell degranulation.^[1] ^[2] Its ability to directly activate mast cells makes it a valuable tool for studying the mechanisms of mast cell activation and for screening potential anti-inflammatory and anti-allergic compounds.

These application notes provide a detailed protocol for a **Bombolitin V**-induced mast cell degranulation assay using rat peritoneal mast cells. The quantification of degranulation is achieved by measuring the activity of the granular enzyme β -hexosaminidase released into the supernatant.

Data Presentation

The following table summarizes key quantitative data for the **Bombolitin V** mast cell degranulation assay.

Parameter	Value	Reference
Bombolitin V ED ₅₀	2 µg/mL (approximately 1.2 µM)	[1] [2]
Typical Concentration Range	0.1 - 10 µg/mL	Based on ED ₅₀
Incubation Time	30 minutes	General mast cell degranulation protocol
Mast Cell Type	Rat Peritoneal Mast Cells	[1] [2]
Degranulation Readout	β-hexosaminidase release	Standard colorimetric assay

Experimental Protocols

This section details the methodologies for the isolation of rat peritoneal mast cells and the subsequent **Bombolitin V**-induced degranulation assay.

Protocol 1: Isolation of Rat Peritoneal Mast Cells

Materials:

- Male Wistar rats (200-250 g)
- Hanks' Balanced Salt Solution (HBSS), sterile
- Percoll
- Phosphate Buffered Saline (PBS), sterile
- Bovine Serum Albumin (BSA)
- Collagenase (optional, for tissue dissociation if needed)
- Centrifuge
- Pipettes and sterile tips
- Culture dishes or tubes

Procedure:

- Euthanize the rat via an approved method.
- Inject 20-30 mL of sterile, cold HBSS into the peritoneal cavity using a 21-gauge needle.
- Gently massage the abdomen for 2-3 minutes to dislodge the peritoneal cells.
- Carefully aspirate the peritoneal fluid containing the cells and transfer it to a 50 mL conical tube.
- Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, cold HBSS.
- To purify the mast cells, layer the cell suspension onto a Percoll gradient (e.g., 70-80%) and centrifuge at 700 x g for 20 minutes at 4°C.
- Mast cells will form a distinct layer. Carefully aspirate this layer and transfer it to a new tube.
- Wash the purified mast cells twice with HBSS containing 0.1% BSA by centrifuging at 400 x g for 10 minutes at 4°C.
- Resuspend the final mast cell pellet in an appropriate buffer for the degranulation assay (e.g., Tyrode's buffer).
- Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

Protocol 2: Bombolitin V-Induced Mast Cell Degranulation Assay (β -Hexosaminidase Release)

Materials:

- Isolated rat peritoneal mast cells
- **Bombolitin V** (stock solution prepared in a suitable solvent, e.g., water or PBS)

- Tyrode's buffer (or other suitable physiological buffer)
- Triton X-100 (0.1% in Tyrode's buffer for cell lysis)
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG), the substrate for β -hexosaminidase
- Citrate buffer (0.1 M, pH 4.5)
- Stop solution (e.g., 0.1 M Na_2CO_3 / NaHCO_3 buffer, pH 10.0)
- 96-well microtiter plates
- Microplate reader

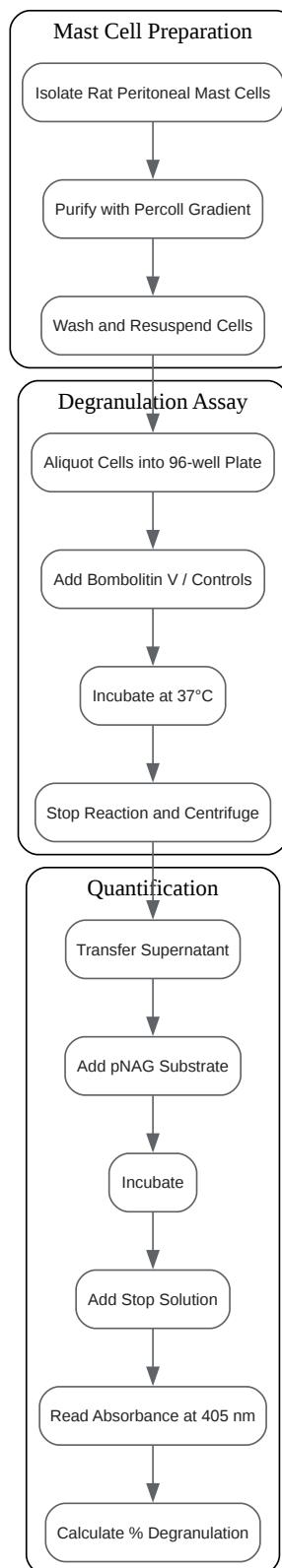
Procedure:

- Cell Plating: Aliquot 50 μL of the mast cell suspension (typically 1×10^5 cells/mL) into each well of a 96-well plate.
- Compound Addition:
 - Test Wells: Add 50 μL of Tyrode's buffer containing various concentrations of **Bombolitin V**.
 - Spontaneous Release Control: Add 50 μL of Tyrode's buffer only.
 - Total Release Control: Add 50 μL of 0.1% Triton X-100 in Tyrode's buffer to lyse the cells completely.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes.
- Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
- Supernatant Transfer: Carefully transfer 25 μL of the supernatant from each well to a new flat-bottom 96-well plate.

- Enzyme Reaction:
 - Prepare the substrate solution by dissolving pNAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1.3 mg/mL.
 - Add 50 µL of the substrate solution to each well containing the supernatant.
- Incubation: Incubate the plate at 37°C for 60-90 minutes.
- Stop Reaction: Add 200 µL of the stop solution to each well. The solution will turn yellow in the presence of the product.
- Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation of Degranulation:
 - Calculate the percentage of β -hexosaminidase release for each sample using the following formula: % Degranulation = $[(\text{Absorbance of Sample} - \text{Absorbance of Spontaneous Release}) / (\text{Absorbance of Total Release} - \text{Absorbance of Spontaneous Release})] \times 100$

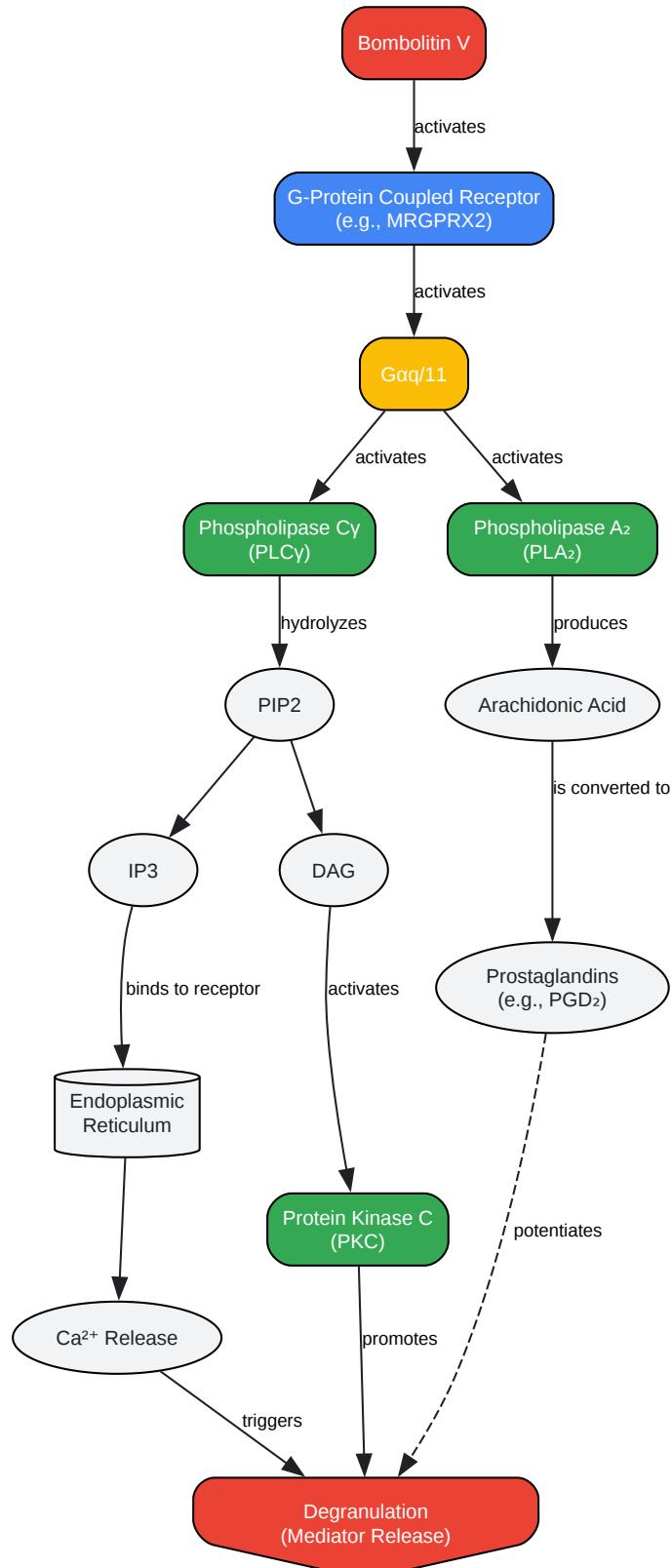
Mandatory Visualizations

Experimental Workflow

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Caption: Workflow for **Bombolitin V**-induced mast cell degranulation assay.

Signaling Pathway



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Caption: Proposed signaling pathway of **Bombolitin V**-induced mast cell degranulation.

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References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee *Megabombus pennsylvanicus* - PubMed [pubmed.ncbi.nlm.nih.gov]
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